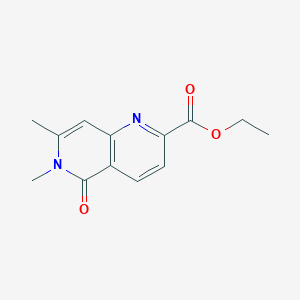
Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Molecular Structure Analysis
In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
1,5-Naphthyridines, a related compound, have been shown to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Applications De Recherche Scientifique
Anticancer Properties
1,6-Naphthyridines exhibit promising anticancer activity. Researchers have correlated their structure–activity relationship (SAR) with molecular modeling studies to understand their effects on different cancer cell lines. These compounds have shown potential as cytotoxic agents, inhibiting tumor growth and metastasis. Their unique chemical scaffold makes them attractive candidates for drug development in oncology .
Anti-HIV Activity
EN300-7543561 and related 1,6-naphthyridines have demonstrated anti-human immunodeficiency virus (HIV) properties. These compounds interfere with viral replication and inhibit key enzymes involved in the HIV life cycle. Their mechanism of action makes them valuable in the search for new antiretroviral therapies .
Anti-Microbial Effects
1,6-Naphthyridines possess antimicrobial activity against bacteria, fungi, and parasites. They disrupt essential cellular processes, making them potential candidates for novel antibiotics. Researchers continue to explore their efficacy against drug-resistant pathogens .
Analgesic Properties
Some 1,6-naphthyridines exhibit analgesic effects. These compounds modulate pain pathways, making them interesting targets for pain management and relief .
Anti-Inflammatory Activity
EN300-7543561 and its analogs have anti-inflammatory properties. They suppress pro-inflammatory cytokines and enzymes, suggesting their potential in treating inflammatory diseases such as arthritis and autoimmune disorders .
Antioxidant Capacity
1,6-Naphthyridines act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their role in preventing age-related diseases and promoting overall health is an active area of research .
Diagnostic Applications
Beyond therapeutic uses, 1,6-naphthyridines find applications in diagnostics. Their fluorescent properties make them valuable tools for detecting biomolecules and studying cellular processes .
Industrial and Photophysical Applications
These compounds also have industrial applications, including in the synthesis of other chemicals. Additionally, their photophysical properties make them useful in optoelectronic devices and sensors .
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-18-13(17)10-6-5-9-11(14-10)7-8(2)15(3)12(9)16/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVDCVHDLGQRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

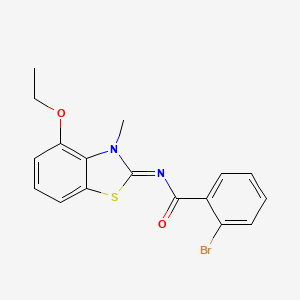
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)
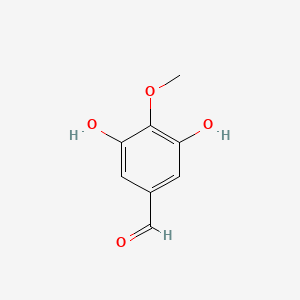

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)
![1-allyl-3-(tert-butyl)-7-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2810284.png)
![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)
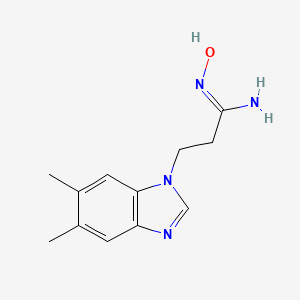

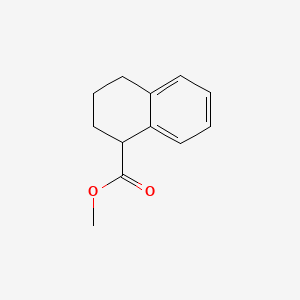

![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)